2-Methyldodecyl acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

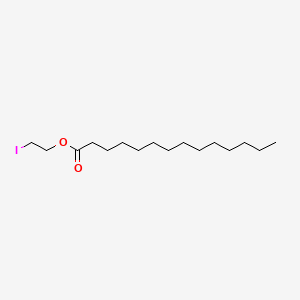

2-Methyldodecyl acrylate is an organic compound with the molecular formula C16H30O2. It is an ester derived from acrylic acid and 2-methyldodecanol. This compound is part of the acrylate family, which is known for its wide range of applications in various industries, including adhesives, coatings, and polymers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methyldodecyl acrylate can be synthesized through the esterification of acrylic acid with 2-methyldodecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. For example, the reaction of (meth)acryloyl chloride with 2-methyldodecanol in the presence of a base like triethylamine can be carried out in a tubular reactor, achieving high conversion rates and minimizing unwanted by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyldodecyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.

Esterification and Transesterification: It can react with alcohols to form different esters.

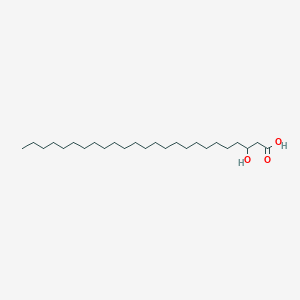

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form acrylic acid and 2-methyldodecanol.

Common Reagents and Conditions:

Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used.

Hydrolysis: Acidic or basic aqueous solutions are employed.

Major Products:

Polymerization: Poly(this compound)

Hydrolysis: Acrylic acid and 2-methyldodecanol

Applications De Recherche Scientifique

2-Methyldodecyl acrylate has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.

Biology: It is employed in the development of biomaterials and drug delivery systems.

Medicine: It is used in the formulation of medical adhesives and coatings for medical devices.

Industry: It is utilized in the production of high-performance coatings, adhesives, and sealants

Mécanisme D'action

The mechanism of action of 2-methyldodecyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. These networks provide mechanical strength and chemical resistance to the materials in which it is used. The molecular targets and pathways involved include the interaction of the acrylate group with initiators and catalysts, leading to the formation of polymer chains .

Comparaison Avec Des Composés Similaires

- Dodecyl methacrylate

- Lauryl methacrylate

- 2-Ethylhexyl acrylate

- Methyl acrylate

Comparison: 2-Methyldodecyl acrylate is unique due to its specific alkyl chain length and branching, which impart distinct properties such as lower glass transition temperature and improved flexibility compared to other acrylates like methyl acrylate and 2-ethylhexyl acrylate. This makes it particularly suitable for applications requiring flexibility and durability .

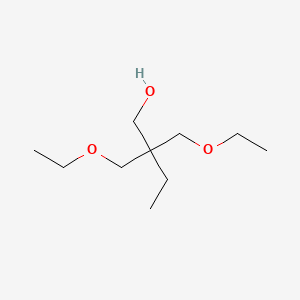

Propriétés

Numéro CAS |

93804-49-0 |

|---|---|

Formule moléculaire |

C16H30O2 |

Poids moléculaire |

254.41 g/mol |

Nom IUPAC |

2-methyldodecyl prop-2-enoate |

InChI |

InChI=1S/C16H30O2/c1-4-6-7-8-9-10-11-12-13-15(3)14-18-16(17)5-2/h5,15H,2,4,6-14H2,1,3H3 |

Clé InChI |

DTXCLQMVQDIXOO-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCC(C)COC(=O)C=C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12641947.png)

![Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12641962.png)

![4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid](/img/structure/B12641968.png)

![(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzo[b,j][1]oxacycloundecin-5(8H)-one](/img/structure/B12641970.png)